molecular formula C15H18N2O2 B593212 Ab-chminaca metabolite M4 CAS No. 1271630-11-5

Ab-chminaca metabolite M4

Cat. No.: B593212
CAS No.: 1271630-11-5
M. Wt: 258.32 g/mol
InChI Key: DVXHKIOGZJHOPD-UHFFFAOYSA-N
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Preparation Methods

The preparation of Ab-chminaca metabolite M4 involves synthetic routes that typically start with the parent compound AB-CHMINACA. The synthetic process includes the replacement of the carboxamide-linked aminocarbonyl-2-methylpropyl side chain with a carboxyl group .

Chemical Reactions Analysis

Ab-chminaca metabolite M4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ab-chminaca metabolite M4 can be compared with other similar synthetic cannabinoids, such as:

    ADB-CHMINACA: Similar in structure but with different side chains.

    MDMB-CHMICA: Another synthetic cannabinoid with a different metabolic profile.

    5F-MDMB-PINACA: A synthetic cannabinoid with a fluorinated side chain.

These compounds share similar core structures but differ in their side chains and metabolic pathways, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(cyclohexylmethyl)indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXHKIOGZJHOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342286
Record name 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271630-11-5
Record name 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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